molecular formula C18H17N7O3 B2767903 6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzo[d]oxazol-2(3H)-one CAS No. 1903290-54-9

6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2767903
CAS No.: 1903290-54-9
M. Wt: 379.38
InChI Key: OGKPUATURIGCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzo[d]oxazol-2(3H)-one is a hybrid heterocyclic molecule comprising two key moieties:

  • A 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine group, a fused bicyclic system with pharmacological relevance in neuroprotection and cytotoxicity.
    These units are connected via a piperazine-carbonyl linker, which enhances solubility and modulates receptor binding. The compound’s synthesis likely involves CDI-mediated cyclization for the triazolopyrazine segment (as per ) and coupling reactions for the benzoxazolone-piperazine linkage ().

Properties

IUPAC Name

6-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O3/c1-11-21-22-16-15(19-4-5-25(11)16)23-6-8-24(9-7-23)17(26)12-2-3-13-14(10-12)28-18(27)20-13/h2-5,10H,6-9H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKPUATURIGCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC5=C(C=C4)NC(=O)O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzo[d]oxazol-2(3H)-one represents a novel entry in the field of medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19N5O2\text{C}_{18}\text{H}_{19}\text{N}_5\text{O}_2

This structure incorporates a triazolo-pyrazine moiety linked to a piperazine and benzo[d]oxazole scaffold, suggesting diverse interactions with biological targets.

Biological Activity Overview

Research has indicated that derivatives of triazolo[4,3-a]pyrazine exhibit a broad spectrum of biological activities including:

  • Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
  • Antitubercular : Significant activity against Mycobacterium tuberculosis.
  • Anticancer : Inhibitory effects on various cancer cell lines.
  • Cytotoxicity : Evaluation against human cell lines to assess safety.

Antibacterial Activity

A study evaluated various triazolo[4,3-a]pyrazine derivatives for their antibacterial properties. The compound exhibited moderate to good antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to established antibiotics like ampicillin .

Table 1: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives

CompoundMIC (μg/mL)Target Bacteria
2e32Staphylococcus aureus
2e16Escherichia coli

Antitubercular Activity

In a separate investigation focused on anti-tubercular agents, compounds similar to our target showed IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis H37Ra. Notably, these compounds were found to be non-toxic to human embryonic kidney cells (HEK-293), indicating their potential for therapeutic use without significant side effects .

Anticancer Activity

The anticancer properties were evaluated through in vitro studies on various cancer cell lines. The compound demonstrated significant antiproliferative activity with IC50 values in the low micromolar range (e.g., 0.98 μM against A549 lung cancer cells). Mechanistic studies suggested that the compound induces apoptosis and cell cycle arrest in the G0/G1 phase .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Mechanism of Action
A5490.98Apoptosis induction
MCF-71.05Cell cycle arrest
HeLa1.28G0/G1 phase inhibition

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Kinase Inhibition : Compounds derived from triazolo[4,3-a]pyrazine have been identified as dual inhibitors of c-Met and VEGFR-2 kinases, which are critical in cancer proliferation pathways .
  • Docking Studies : Molecular docking studies suggest that the compound can form hydrogen bonds with key amino acid residues in target proteins, enhancing its binding affinity and biological efficacy .

Case Studies

Recent research highlighted several case studies where derivatives similar to our target compound were synthesized and evaluated for their biological activities. For instance, a series of compounds were tested for their anti-tubercular efficacy and showed promising results leading to further development as potential therapeutic agents for tuberculosis treatment .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo[4,3-a]pyrazine derivatives. For instance, a synthesized derivative exhibited significant antiproliferative activity against various cancer cell lines, such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising analog demonstrated IC50 values comparable to established anticancer drugs like foretinib, indicating its potential as a dual c-Met/VEGFR-2 kinase inhibitor .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that triazolo[4,3-a]pyrazine analogues possess activity against various bacterial and fungal strains. In vitro studies showed effectiveness against pathogens such as Plasmodium falciparum (malaria) and Mycobacterium tuberculosis, suggesting its application in treating infectious diseases .

Neuropharmacological Effects

Explorations into the neuropharmacological effects of triazolo derivatives have revealed potential applications in treating neurological disorders. Compounds have shown promise as inhibitors of enzymes involved in neuroinflammation and neurodegeneration, indicating their utility in conditions like Alzheimer's disease and multiple sclerosis .

Case Studies

Case Study 1: Antiproliferative Activity
A study synthesized a series of triazolo[4,3-a]pyrazine derivatives and evaluated their antiproliferative activities against A549, MCF-7, and HeLa cell lines. The lead compound exhibited IC50 values of 0.98 µM for A549 cells, indicating strong anticancer potential. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and cell cycle arrest in the G0/G1 phase .

Case Study 2: Antimicrobial Efficacy
In another investigation, a range of triazolo derivatives was tested against Plasmodium falciparum and various bacterial strains. The results indicated significant activity against P. falciparum, with IC50 values suggesting effective inhibition of parasite growth. This highlights the compound's potential role in developing new antimalarial therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyrazine Derivatives

(a) 3,7-Disubstituted [1,2,4]Triazolo[4,3-a]Pyrazin-8(7H)-ones ()
  • Structural Differences : Unlike the target compound, these derivatives lack the benzoxazolone-piperazine unit. Instead, they feature diverse substituents at positions 3 and 7 (e.g., aryl, benzyl).
  • Synthesis: Prepared via cyclization of 3-hydrazinopyrazin-2-ones with carbonyl-activated reagents using CDI, followed by 24-hour reflux in DMFA.
  • Bioactivity : Exhibit cytotoxic, cerebroprotective, and cardioprotective activities.
  • Key Data: 1H NMR Signals: Pyrazinone protons (H-5: δ 7.15–7.28 ppm; H-6: δ 7.50–7.59 ppm). Yield: 45–70% depending on substituents.
(b) 8-Amino-Substituted Derivatives ()
  • Example: 8-Amino-6-(3,5-di-tert-butyl-4-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (73, ).
  • Structural Differences: The 8-amino group and bulky tert-butyl substituents contrast with the target compound’s 3-methyl group.
  • Bioactivity: Not explicitly stated, but amino groups often enhance solubility and hydrogen-bonding capacity.
  • Yield : 75% ().

Benzoxazolone-Containing Compounds ()

  • Example : 3-(3-(4-(4-(2-oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one (5i).
  • Structural Differences : Features a bivalent benzoxazolone-piperazine design instead of the target’s triazolopyrazine-piperazine linkage.
  • Synthesis : Prepared via General Procedure D (coupling reactions), yielding 51–53%.
  • Properties: The bivalent structure may enhance binding avidity but reduce metabolic stability compared to the monovalent target compound.

Antioxidant-Functionalized Triazolopyrazines ()

  • Example: 8-Amino-6-(3-tert-butyl-4-hydroxyphenyl)-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one (Compound 1).
  • Structural Differences : Incorporates antioxidant tert-butyl-hydroxyphenyl groups vs. the target’s benzoxazolone.
  • Bioactivity: Demonstrated antioxidant properties due to phenolic substituents.

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Yield Bioactivity References
Target Compound Benzo[d]oxazol-2(3H)-one + Triazolo[4,3-a]pyrazine 3-methyl, piperazine-carbonyl ~50% (estimated) Potential CNS activity
3,7-Disubstituted Triazolopyrazines Triazolo[4,3-a]pyrazin-8(7H)-one Aryl/benzyl at 3, varied at 7 45–70% Cytotoxic, cerebroprotective
8-Amino-Triazolopyrazines Triazolo[4,3-a]pyrazin-8(7H)-one 8-amino, 3,5-di-tert-butyl-4-methoxy 75% Not specified
Bivalent Benzoxazolones Benzo[d]oxazol-2(3H)-one Piperazine-linked butyl-benzoxazolone 51–53% Not specified
Antioxidant Triazolopyrazines Triazolo[4,3-a]pyrazin-8(7H)-one 3-tert-butyl-4-hydroxyphenyl N/A Antioxidant

Key Research Findings

  • Synthetic Flexibility : The target compound’s triazolopyrazine segment benefits from CDI-mediated cyclization methods (), while its benzoxazolone linker aligns with coupling strategies in .
  • Bioactivity Potential: The piperazine linker and triazolopyrazine core suggest CNS-targeted activity, akin to cerebroprotective derivatives in .

Q & A

Q. What are the key synthetic pathways for constructing the triazolo[4,3-a]pyrazine core in this compound?

The triazolo[4,3-a]pyrazine moiety is typically synthesized via cyclization of 3-hydrazinopyrazin-2(1H)-one derivatives with carboxylic acids or activated carbonyl intermediates. A common method involves reacting N1-substituted 3-hydrazinopyrazin-2-ones with carbonyldiimidazole-activated acids under reflux in anhydrous DMF for 24 hours, followed by recrystallization from DMF/i-propanol mixtures . Modifications to the substituents at positions 3 and 7 of the triazolo[4,3-a]pyrazine can be achieved by varying the acid precursor (e.g., aryl, heteroaryl, or aliphatic acids).

Q. How is the piperazine-carbonyl linkage introduced during synthesis?

The piperazine-carbonyl bridge is formed via amide coupling between the triazolo[4,3-a]pyrazine-bearing piperazine and the benzo[d]oxazol-2(3H)-one scaffold. For example, EDCI/HOBt-mediated coupling in anhydrous DMF at 60°C for 18 hours is effective, with purification by recrystallization or column chromatography . Alternative methods include using carbodiimide-based reagents (e.g., DCC) in non-polar solvents to minimize side reactions.

Q. What analytical techniques are critical for characterizing intermediates and the final compound?

  • NMR spectroscopy : 1H and 13C NMR are essential for confirming regioselectivity in triazolo[4,3-a]pyrazine formation and verifying amide bond formation. For instance, the NH2 resonance in 8-amino derivatives appears as a broad singlet at δ ~7.5 ppm in DMSO-d6 .
  • HPLC : Used to assess purity (>95% is standard for pharmacological studies), with reverse-phase C18 columns and gradient elution (e.g., MeCN/H2O + 0.1% TFA) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas, especially for verifying isotopic patterns in halogenated analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the benzo[d]oxazol-2(3H)-one coupling step?

Key variables include:

  • Solvent choice : Anhydrous DMF or dioxane enhances solubility of polar intermediates, while THF may reduce side reactions .
  • Temperature : Reflux (100–120°C) accelerates cyclization but risks decomposition; lower temperatures (60–80°C) with prolonged reaction times (48–72 hours) improve stability .
  • Catalysts : Adding 1–2 mol% DMAP improves coupling efficiency in EDCI/HOBt reactions . Contradictions in reported yields (e.g., 75% vs. 88% for similar steps ) may arise from differences in substrate purity or solvent drying protocols.

Q. What strategies resolve discrepancies in biological activity data for analogs with varying substituents?

  • Structure-activity relationship (SAR) analysis : Systematic substitution at the triazolo[4,3-a]pyrazine 3-position (e.g., methyl vs. aryl groups) and benzo[d]oxazol-2(3H)-one para-position can clarify pharmacophore requirements. For example, bulky tert-butyl groups reduce solubility but enhance target binding .
  • Docking studies : Molecular modeling against hypothesized targets (e.g., adenosine receptors) can rationalize activity differences. A study on triazolo-pyrazine derivatives used PDB:3LD6 (14-α-demethylase) to predict antifungal activity .

Q. How can regiochemical outcomes during triazolo[4,3-a]pyrazine synthesis be controlled?

Regioselectivity is influenced by:

  • Acid activation : Carbonyldiimidazole (CDI) promotes cyclization at the hydrazine nitrogen, favoring the [1,2,4]triazolo[4,3-a]pyrazine isomer over alternative fused systems .
  • Substituent effects : Electron-withdrawing groups on the pyrazine ring direct cyclization to the less hindered nitrogen. Computational studies (e.g., DFT calculations) are recommended to predict regioselectivity for novel analogs .

Methodological Challenges

Q. What are the best practices for handling hydrolytic instability in the benzo[d]oxazol-2(3H)-one moiety?

  • Storage : Lyophilized solids stored under argon at -20°C prevent moisture-induced ring-opening.
  • In situ protection : During synthesis, use of trimethylsilyl chloride (TMSCl) in aprotic solvents stabilizes the oxazolone ring .
  • Analytical validation : Periodic LC-MS checks for degradation products (e.g., free carboxylic acid) are critical .

Q. How can researchers validate target engagement in cellular assays for this compound?

  • Competitive binding assays : Use fluorescent probes (e.g., BODIPY-labeled adenosine analogs for adenosine receptor studies) to quantify IC50 values .
  • Knockout models : CRISPR-Cas9 deletion of the hypothesized target (e.g., A2A adenosine receptor) can confirm on-mechanism activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.